Bienvenue dans la boutique en ligne BenchChem!

FLT3-IN-1 Succinate

irreversible inhibitor covalent binding FLT3 C695

FLT3-IN-1 Succinate (CAS 1702864-11-6) is the succinate salt of FF-10101, a first-in-class irreversible, covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3). Extracted from patent WO2015056683A1 (compound example A), this small molecule forms a covalent bond with the cysteine residue at position 695 (C695) of the FLT3 kinase domain, resulting in sustained target inhibition that is limited only by protein turnover.

Molecular Formula C33H44N8O6
Molecular Weight 648.8 g/mol
CAS No. 1702864-11-6
Cat. No. B8069155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT3-IN-1 Succinate
CAS1702864-11-6
Molecular FormulaC33H44N8O6
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C29H38N8O2.C4H6O4/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4;5-3(6)1-2-4(7)8/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35);1-2H2,(H,5,6)(H,7,8)/b12-10+;/t22-;/m0./s1
InChIKeyBBKTUZZYTYYDAM-CQELKUSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FLT3-IN-1 Succinate (FF-10101 Succinate): An Irreversible FLT3 Inhibitor for AML Research


FLT3-IN-1 Succinate (CAS 1702864-11-6) is the succinate salt of FF-10101, a first-in-class irreversible, covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3) . Extracted from patent WO2015056683A1 (compound example A), this small molecule forms a covalent bond with the cysteine residue at position 695 (C695) of the FLT3 kinase domain, resulting in sustained target inhibition that is limited only by protein turnover [1]. Unlike reversible Type I or Type II FLT3 inhibitors, FF-10101's irreversible binding mechanism confers activity against a broad spectrum of clinically identified resistance mutations, including FLT3-ITD with F691L, D835Y, and other tyrosine kinase domain (TKD) variants [2].

Why FLT3-IN-1 Succinate Cannot Be Substituted by Generic FLT3 Inhibitors in AML Research


The FLT3 inhibitor class is mechanistically heterogeneous: Type II inhibitors (e.g., quizartinib, sorafenib) bind the inactive DFG-out conformation, Type I inhibitors (e.g., gilteritinib, crenolanib) target the active DFG-in conformation, and FF-10101 is the sole irreversible covalent inhibitor [1]. Consequently, resistance profiles diverge dramatically. For instance, the FLT3-ITD/D835V mutation confers complete resistance to quizartinib (IC₅₀ shift from 0.4 nM to 176.7 nM) but retains sensitivity to FF-10101 (IC₅₀ 4.4 nM) [2]. Similarly, the gatekeeper F691L mutation reduces quizartinib potency by >370-fold (IC₅₀ 151.1 nM) while FF-10101 maintains an IC₅₀ of 14.5 nM [2]. Simply substituting one FLT3 inhibitor for another without accounting for mutation-specific potency and binding mechanism will yield irreproducible or misleading results in preclinical AML models.

Quantitative Differentiation Evidence for FLT3-IN-1 Succinate vs. Clinical FLT3 Inhibitors


Irreversible Covalent Binding: Sustained Target Inhibition vs. Reversible Inhibitors

FF-10101 (FLT3-IN-1) is the only irreversible covalent FLT3 inhibitor, forming a covalent bond with cysteine 695 (C695) of FLT3 [1]. In contrast, gilteritinib (Type I) and quizartinib (Type II) are reversible ATP-competitive inhibitors. The covalent binding mode translates into sustained FLT3 inhibition that persists after drug washout, whereas inhibitory effects of reversible inhibitors diminish as free drug concentrations fall below the IC₅₀ [1]. Mutation of the covalent binding site (C695S) abolishes FF-10101 activity, directly confirming the irreversible mechanism [2].

irreversible inhibitor covalent binding FLT3 C695 drug resistance

Potency Against FLT3-ITD/D835Y: 0.16 nM vs. Gilteritinib and Quizartinib Resistance

FF-10101 exhibits an IC₅₀ of 0.16 nM against recombinant FLT3 D835Y in cell-free assays, and achieves an IC₅₀ of 11.1 nM against FLT3-ITD/D835Y in Ba/F3 cells [1]. In contrast, quizartinib is profoundly resistant to this mutation with a cellular IC₅₀ of 56.7 nM (a ~140-fold loss of potency vs. FLT3-ITD alone), and gilteritinib shows an IC₅₀ of 1.1 nM [1]. FF-10101's covalent mechanism renders its potency largely independent of the activation loop conformation altered by the D835Y mutation.

FLT3 D835Y quizartinib resistance gilteritinib IC50 comparison

Activity Against Gatekeeper F691L Mutation: 14.5 nM vs. Clinical Inhibitors

The F691L gatekeeper mutation confers resistance to multiple FLT3 inhibitors. FF-10101 retains an IC₅₀ of 14.5 nM against FLT3-ITD/F691L in Ba/F3 cells, compared to 25.4 nM for gilteritinib, 55.4 nM for crenolanib, and 151.1 nM for quizartinib [1]. Notably, midostaurin shows an IC₅₀ of 6.2 nM against F691L, but FF-10101's covalent binding ensures that its activity cannot be overcome by competitive ATP binding, a limitation affecting all reversible inhibitors [1].

FLT3 F691L gatekeeper mutation gilteritinib resistance midostaurin

Kinase Selectivity: >30-Fold Selectivity for FLT3 Across 216 Kinases

In a profiling panel of 216 human recombinant kinases, FF-10101 demonstrated >30-fold selectivity for FLT3 over all tested kinases except FMS (IC₅₀ = 0.94 nM) and KIT (IC₅₀ = 2.0 nM) . This selectivity profile compares favorably to multi-targeted FLT3 inhibitors such as sorafenib (which potently inhibits VEGFR, PDGFR, RAF kinases) and midostaurin (which inhibits PKC, SYK, FLT3, KIT, PDGFR, VEGFR). The narrow off-target spectrum minimizes confounding pharmacological effects in mechanistic studies.

kinase selectivity off-target profiling KIT FMS

In Vivo Efficacy: Oral Anti-Leukemic Effect in FLT3-ITD PDX Models at Low Doses

Oral administration of FF-10101 at 5 mg/kg and 10 mg/kg twice daily for 11 days showed significant anti-leukemic effects in a patient-derived xenograft (PDX) model of FLT3-ITD AML . In a separate study, FF-10101 retained efficacy against residual AML cells from quizartinib-treated mice inoculated with primary AML cells harboring FLT3 D835H [1]. While direct in vivo head-to-head data with other FLT3 inhibitors are limited, the low efficacious dose (5 mg/kg BID) and activity against quizartinib-resistant models support differentiated in vivo utility.

PDX model oral bioavailability in vivo efficacy FLT3-ITD AML

Succinate Salt Form: Enhanced Solubility and Stability for In Vitro/In Vivo Applications

FLT3-IN-1 Succinate (CAS 1702864-11-6, MW 648.75) is the succinate salt form of FF-10101, designed to improve aqueous solubility and stability compared to the free base (CAS 1472797-69-5, MW 530.66) . The free base FF-10101 shows DMSO solubility of ≥100 mg/mL but is water-insoluble . The succinate counterion enhances solubility in aqueous formulation vehicles, facilitating homogeneous suspension preparation for in vivo oral gavage studies (e.g., 5 mg/mL in CMC-Na) . For procurement, the succinate salt ensures batch-to-batch consistency in solubility and handling properties critical for reproducible in vivo pharmacology.

succinate salt solubility enhancement formulation DMSO solubility

Optimal Research Applications for FLT3-IN-1 Succinate Based on Differentiation Evidence


Studying FLT3 Inhibitor Resistance Mediated by TKD Mutations (D835Y, F691L, D698N)

FLT3-IN-1 Succinate is uniquely suited for resistance modeling studies. Its irreversible covalent binding to C695 enables sustained FLT3 inhibition against mutations that confer resistance to quizartinib (D835V: IC₅₀ shift from 0.4 to 176.7 nM) and gilteritinib (D698N: 17-fold resistance increase relative to FLT3-ITD alone) [1]. Researchers can use this compound as a tool to distinguish between resistance mechanisms driven by kinase domain mutations vs. microenvironmental factors, as FF-10101's covalent mechanism is minimally impacted by ATP competition or FLT3 ligand-mediated reactivation [1].

In Vivo AML Xenograft Studies Requiring Oral Dosing with Defined Exposure

For in vivo pharmacology in FLT3-ITD AML models, FLT3-IN-1 Succinate provides a critical formulation advantage. The succinate salt form enables preparation of homogeneous oral suspensions (e.g., 5 mg/mL in CMC-Na) that deliver consistent exposure at low doses (5-10 mg/kg BID) . This is particularly valuable for chronic dosing regimens in PDX models where compound solubility and stability directly impact experimental reproducibility. The compound has demonstrated significant anti-leukemic effects in PDX models of FLT3-ITD AML and retains activity in quizartinib-resistant D835H patient-derived models [2].

Selective FLT3 Pathway Probing with Minimal Off-Target Confounding

In experiments where FLT3-dependent signaling must be isolated from confounding kinase activities, FLT3-IN-1 Succinate offers a superior selectivity profile. With >30-fold selectivity against 214 of 216 tested kinases (exceptions: FMS IC₅₀ = 0.94 nM, KIT IC₅₀ = 2.0 nM), FF-10101 enables cleaner dissection of FLT3-mediated biology compared to multi-targeted agents like sorafenib or midostaurin . This selectivity is particularly important in phosphoproteomics, gene expression profiling, and synthetic lethality screening where off-target effects can generate false-positive hits.

Covalent Inhibitor Mechanism-of-Action Studies and Washout Experiments

FF-10101 is the only FLT3 inhibitor that forms a covalent bond with C695, confirmed by the complete loss of activity upon C695S mutation [3]. This irreversible binding makes it an essential tool for washout experiments designed to study target residence time, FLT3 protein turnover kinetics, and the durability of pathway suppression. Unlike gilteritinib or quizartinib, whose inhibitory effects diminish as free drug is removed, FF-10101's inhibition persists, allowing researchers to uncouple pharmacokinetic exposure from pharmacodynamic effect [3].

Quote Request

Request a Quote for FLT3-IN-1 Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.